

# Application Notes and Protocols for Epoxy Fluor 7 Staining

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# For Researchers, Scientists, and Drug Development Professionals

Introduction

**Epoxy Fluor 7** is a fluorogenic substrate for soluble epoxide hydrolase (sEH), an enzyme that plays a crucial role in regulating inflammation and vascular tone. sEH metabolizes anti-inflammatory epoxy-fatty acids (EpFAs) into their less active corresponding diols.[1][2][3] The hydrolysis of **Epoxy Fluor 7** by sEH generates a highly fluorescent product, allowing for the sensitive detection of sEH activity in both purified enzyme preparations and cellular assays.[4] [5] These application notes provide detailed protocols for the use of **Epoxy Fluor 7** to stain both fixed and live cells, enabling researchers to investigate the activity and localization of sEH in various cell types.

### **Data Presentation**

Table 1: Spectral Properties of **Epoxy Fluor 7** Hydrolysis Product

| Property           | Value                      |
|--------------------|----------------------------|
| Excitation Maximum | 330 nm                     |
| Emission Maximum   | 465 nm                     |
| Fluorophore        | 6-methoxy-2-naphthaldehyde |



Table 2: Recommended Reagent Concentrations and Incubation Times

| Application            | Reagent                    | Concentration   | Incubation<br>Time | Temperature         |
|------------------------|----------------------------|-----------------|--------------------|---------------------|
| Live Cell Staining     | Epoxy Fluor 7              | 1-10 μΜ         | 30-60 minutes      | 37°C                |
| Fixed Cell<br>Staining | Epoxy Fluor 7              | 5-20 μΜ         | 60-120 minutes     | Room<br>Temperature |
| Fixation               | Paraformaldehyd<br>e (PFA) | 4% in PBS       | 15 minutes         | Room<br>Temperature |
| Permeabilization       | Triton X-100 or<br>Saponin | 0.1-0.5% in PBS | 10-15 minutes      | Room<br>Temperature |

## **Experimental Protocols**

Protocol 1: Staining of Live Cells with Epoxy Fluor 7

This protocol allows for the real-time measurement of sEH activity in living cells.

#### Materials:

- Epoxy Fluor 7
- Dimethyl sulfoxide (DMSO)
- Live cells cultured on glass-bottom dishes or appropriate imaging plates
- Live cell imaging medium (e.g., phenol red-free DMEM)
- Phosphate-buffered saline (PBS)

#### Procedure:

Prepare Epoxy Fluor 7 Stock Solution: Dissolve Epoxy Fluor 7 in DMSO to prepare a 1-10 mM stock solution. Store the stock solution at -20°C or -80°C, protected from light.



- Cell Culture: Plate cells on glass-bottom dishes or imaging plates and culture until they reach the desired confluency.
- Prepare Staining Solution: On the day of the experiment, dilute the **Epoxy Fluor 7** stock solution in pre-warmed (37°C) live cell imaging medium to a final working concentration of 1-10 μM.
- Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the Epoxy Fluor 7 staining solution to the cells.
- Incubation: Incubate the cells at 37°C for 30-60 minutes, protected from light.
- Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed live cell imaging medium.
- Imaging: Image the cells immediately using a fluorescence microscope equipped with a DAPI filter set (Excitation: ~330 nm, Emission: ~465 nm).

Protocol 2: Staining of Fixed and Permeabilized Cells with **Epoxy Fluor 7** 

This protocol is suitable for endpoint assays and for co-staining with antibodies targeting intracellular antigens.

#### Materials:

- Epoxy Fluor 7
- Dimethyl sulfoxide (DMSO)
- Cells cultured on coverslips or in multi-well plates
- Phosphate-buffered saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 or Saponin in PBS)
- Mounting medium

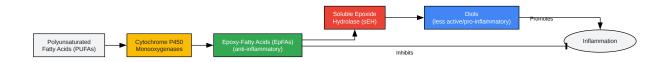


#### Procedure:

- Prepare Epoxy Fluor 7 Stock Solution: Prepare a 1-10 mM stock solution of Epoxy Fluor 7 in DMSO and store at -20°C or -80°C, protected from light.
- Cell Culture: Culture cells on coverslips or in multi-well plates to the desired confluency.
- Fixation: Remove the culture medium and wash the cells once with PBS. Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Permeabilization: If co-staining with intracellular antibodies, or to ensure substrate access to intracellular sEH, permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature. For cytoplasmic sEH, saponin-based buffers are recommended to preserve membrane integrity.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Prepare Staining Solution: Dilute the Epoxy Fluor 7 stock solution in PBS to a final working concentration of 5-20 μM.
- Staining: Add the **Epoxy Fluor 7** staining solution to the fixed and permeabilized cells.
- Incubation: Incubate for 60-120 minutes at room temperature, protected from light.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
- Imaging: Image the cells using a fluorescence microscope with a DAPI filter set (Excitation: ~330 nm, Emission: ~465 nm).

## Signaling Pathway and Experimental Workflow

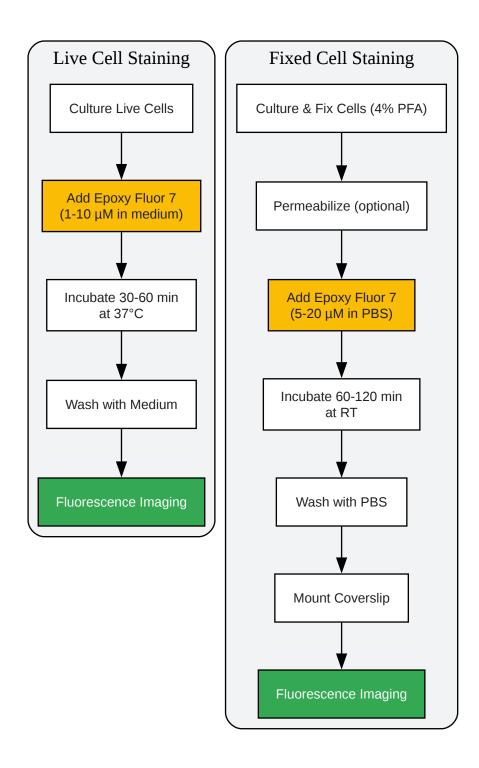




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Caption: Soluble Epoxide Hydrolase (sEH) Signaling Pathway.





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### References

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